molecular formula C16H19BrN2O2S B2959514 4-bromo-N-(2-(dimethylamino)-2-phenylethyl)benzenesulfonamide CAS No. 899999-31-6

4-bromo-N-(2-(dimethylamino)-2-phenylethyl)benzenesulfonamide

Cat. No. B2959514
CAS RN: 899999-31-6
M. Wt: 383.3
InChI Key: DTPZAFRZXVYGAM-UHFFFAOYSA-N
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Description

4-bromo-N-(2-(dimethylamino)-2-phenylethyl)benzenesulfonamide (BDP) is a chemical compound that belongs to the family of sulfonamides. BDP has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.

Scientific Research Applications

Scientific Research Applications Overview

Pharmacological Profile and Safety Evaluations

Scientific research involving benzenesulfonamide derivatives and related compounds focuses on understanding their pharmacological profiles, safety evaluations, and potential therapeutic applications. These compounds have been studied for their interactions with various receptors in the body, elucidating their mechanisms of action and potential effects. For instance, studies on similar compounds, such as 2,5-dimethoxy-4-bromophenethylamine (2C-B), highlight their psychoactive properties and effects on serotonin receptors, providing insights into their pharmacodynamic and pharmacokinetic characteristics (Papaseit et al., 2018).

Therapeutic Potential and Clinical Applications

Research also delves into the therapeutic potential and clinical applications of these compounds. For example, investigations into non-peptide V2 arginine vasopressin (AVP) antagonists explore their use in treating conditions like hyponatremia, demonstrating the medical applications of benzenesulfonamide derivatives beyond their psychoactive effects (Saito et al., 1997).

properties

IUPAC Name

4-bromo-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O2S/c1-19(2)16(13-6-4-3-5-7-13)12-18-22(20,21)15-10-8-14(17)9-11-15/h3-11,16,18H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPZAFRZXVYGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)Br)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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